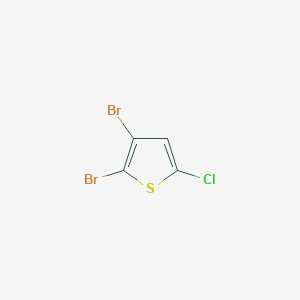

2,3-Dibromo-5-chlorothiophene

Description

Properties

IUPAC Name |

2,3-dibromo-5-chlorothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2ClS/c5-2-1-3(7)8-4(2)6/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHDOFJWIFEXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308081 | |

| Record name | 2,3-Dibromo-5-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60404-19-5 | |

| Record name | 2,3-Dibromo-5-chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60404-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-5-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

difference between 2,3-dibromo-5-chlorothiophene and 2,5-dibromo-3-chlorothiophene

This guide provides an in-depth technical analysis comparing 2,3-dibromo-5-chlorothiophene and 2,5-dibromo-3-chlorothiophene . These regioisomers, while chemically similar, exhibit distinct electronic properties, synthetic accessibilities, and reactivity profiles that dictate their specific applications in materials science and medicinal chemistry.

Executive Summary: The Divergence of Function

In the landscape of functionalized heterocycles, the positioning of halogen atoms on the thiophene ring fundamentally alters the molecule's utility.

-

2,5-Dibromo-3-chlorothiophene is the "Polymer Architect." Its symmetry at the

-positions (C2 and C5) makes it an ideal monomer for synthesizing regioregular conductive polymers (e.g., PTCl) used in organic photovoltaics (OPV). -

2,3-Dibromo-5-chlorothiophene is the "Orthogonal Scaffold." With three distinct halogen environments (C2-

-Br, C3-

Structural & Physical Characterization

The primary difference lies in the substitution pattern relative to the sulfur atom. The thiophene ring is numbered starting from the sulfur (

Comparative Data Table

| Feature | 2,5-Dibromo-3-chlorothiophene | 2,3-Dibromo-5-chlorothiophene |

| Structure | ||

| CAS Number | 32431-91-7 | 60404-19-5 |

| Molecular Weight | 276.38 g/mol | 276.38 g/mol |

| Physical State | Off-white crystalline solid / powder | Liquid / Low-melting solid |

| Melting Point | 24–25 °C | N/A (Liquid at RT typically) |

| Dipole Moment | Lower (Vectors partially cancel) | Higher (Asymmetric distribution) |

| Singlet at | Singlet at | |

| Primary Use | Polymerization (Stille/Suzuki) | Multi-step API Synthesis |

*Chemical shifts are solvent-dependent; C4-H in the 2,3-dibromo isomer is shielded by the adjacent Br and Cl.

Synthetic Pathways & Causality

The synthesis of these isomers requires fundamentally different strategies due to the directing effects of the thiophene ring. Electrophilic aromatic substitution (EAS) on thiophene prefers the

Synthesis of 2,5-Dibromo-3-chlorothiophene

Strategy: Direct bromination of 3-chlorothiophene.

Because the chlorine atom at C3 is an ortho/para director (but weaker than the thiophene ring's natural

-

Protocol:

-

Dissolve 3-chlorothiophene in CHCl

or AcOH. -

Add 2.05 equivalents of N-bromosuccinimide (NBS) or Br

. -

Stir at RT (exothermic reaction). The first Br adds to C2 (sterically favored over C5 slightly, but both fill rapidly).

-

Yield: >90%.

-

Purification: Recrystallization from ethanol or hexane.

-

Synthesis of 2,3-Dibromo-5-chlorothiophene

Strategy: Stepwise functionalization starting from 2,3-dibromothiophene.[1] Direct bromination of 2-chlorothiophene yields 5-bromo-2-chlorothiophene. Further bromination would yield 3,5-dibromo-2-chlorothiophene (the wrong isomer). Therefore, the 2,3-dibromo motif must be established before the chlorine is introduced, or via a "halogen dance" rearrangement.

-

Protocol:

-

Precursor Synthesis: React 3-bromothiophene with NBS/HClO

to induce rearrangement/bromination to yield 2,3-dibromothiophene. -

Chlorination: Dissolve 2,3-dibromothiophene in AcOH.

-

Add 1.05 eq of N-chlorosuccinimide (NCS) or SO

Cl -

Mechanism: The C5 position is the only open

-site. It is highly activated by the sulfur and not significantly deactivated by the distant halogens. -

Yield: ~75-85%.

-

Visualizing the Synthetic Logic

Reactivity Profile & Selectivity Rules

The utility of these molecules in drug discovery depends on the ability to selectively react one halogen over another. This is governed by Bond Dissociation Energy (BDE) and Positional Effects (

Reactivity Hierarchy

- -C-Br (C2/C5) : Most reactive in Metal-Halogen Exchange (Li-Br) and Pd-catalyzed Oxidative Addition.

-

-C-Br (C3/C4) : Less reactive than

- -C-Cl (C2/C5) : Generally inert under standard Pd-catalyzed conditions unless specialized ligands (e.g., Buchwald biarylphosphines) are used, but reactive with Ni catalysts.

Case Study: 2,3-Dibromo-5-chlorothiophene

This isomer offers three "gears" of reactivity, allowing for the synthesis of ABC-type trisubstituted thiophenes.

-

Reaction 1 (C2-Br): Selective Suzuki coupling or Lithium-Halogen exchange at C2. The C2-Br is the most electron-deficient and acidic site.

-

Reaction 2 (C5-Cl vs C3-Br):

-

Reaction 3 (Remaining Halogen): Harsh conditions to force the final coupling.

Case Study: 2,5-Dibromo-3-chlorothiophene

This isomer is designed for simultaneous reaction at C2 and C5.

-

Polymerization: In Grignard Metathesis (GRIM) polymerization, the magnesium selectively exchanges with the C2/C5 bromines. The C3-Cl remains intact, providing steric bulk and electronic tuning to the resulting polymer backbone (e.g., lowering the HOMO level for better solar cell stability).

Reactivity Flowchart

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling of 2,3-Dibromo-5-chlorothiophene

To selectively arylate the C2 position.

-

Reagents: 2,3-dibromo-5-chlorothiophene (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh

) -

Solvent: DME/H

O (3:1). -

Conditions: Degas solvents. Heat to 60 °C under N

. -

Causality: The temperature is kept moderate (60 °C) rather than reflux (80-100 °C). The oxidative addition of Pd(0) into the C2-Br bond has a lower activation energy than C3-Br (steric hindrance/beta-position) or C5-Cl (stronger C-Cl bond).

-

Validation: Monitor by GC-MS. Disappearance of starting material and formation of mono-arylated product (M-Br+Ar) confirms selectivity. If di-arylation occurs, lower temperature to 40 °C.

Protocol B: GRIM Polymerization of 2,5-Dibromo-3-chlorothiophene

To synthesize Poly(3-chlorothiophene).

-

Activation: Dissolve monomer in dry THF. Add 0.98 eq of i-PrMgCl[5]·LiCl at 0 °C. Stir for 1 hour.

-

Note: The Mg exchange occurs selectively at the bromines.

-

-

Polymerization: Add Ni(dppp)Cl

(0.5-1.0 mol%). Stir at RT for 12 hours.[6] -

Quenching: Pour into methanol/HCl.

-

Result: A dark solid precipitates. The 3-chloro group does not participate but influences the polymer chain packing.

References

-

Jeon, S. J., et al. (2019).[7] "Chlorine Effects of Heterocyclic Ring‐Based Donor Polymer for Low‐Cost and High‐Performance Nonfullerene Polymer Solar Cells." Solar RRL. Link

-

Ossila . "2,5-Dibromo-3-chlorothiophene Product Sheet." Link

-

ChemicalBook . "2,3-Dibromothiophene NMR and Properties." Link

-

MDPI . "One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene." Molecules. Link

-

Sigma-Aldrich . "2-Bromo-5-chlorothiophene Safety and Data." Link

Sources

- 1. WO2006066172A1 - Aminopyrimidine compounds and methods of use - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Bromo-5-chlorothiophene | 2873-18-9 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-5-chlorothiophene | C4H2BrClS | CID 76133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

High-Purity 2,3-Dibromo-5-chlorothiophene: Sourcing, Quality Control, and Synthetic Utility

The following is an in-depth technical guide on sourcing, validating, and utilizing 2,3-Dibromo-5-chlorothiophene .

Part 1: The Chemical Profile & Strategic Importance

2,3-Dibromo-5-chlorothiophene is a specialized tri-halogenated thiophene scaffold employed primarily in the synthesis of advanced organic semiconductors, conjugated polymers, and complex heterocyclic pharmaceuticals. Unlike its more common isomer (2,5-dibromo-3-chlorothiophene), this specific regioisomer offers a unique "programmable" reactivity profile due to the interplay between halogen bond strengths (C–Br vs. C–Cl) and positional electronics (

Core Identity Data

| Parameter | Specification |

| CAS Registry Number | 60404-19-5 |

| IUPAC Name | 2,3-Dibromo-5-chlorothiophene |

| Molecular Formula | C₄HBr₂ClS |

| Molecular Weight | 276.38 g/mol |

| Key Impurities | 2,4-Dibromo-5-chlorothiophene (Regioisomer), 2,3,5-Tribromothiophene |

| Physical State | Pale yellow to off-white liquid or low-melting solid (depending on purity) |

The "Orthogonal Reactivity" Advantage

The value of this molecule lies in its ability to undergo sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Negishi).

-

Site 1 (C2–Br): Most reactive (

-position + Bromine). Reacts first under mild Pd(0) conditions. -

Site 2 (C3–Br): Intermediate reactivity (

-position + Bromine). Reacts second. -

Site 3 (C5–Cl): Least reactive (

-position + Chlorine). Requires specialized ligands (e.g., SPhos, XPhos) or forcing conditions to activate.

Part 2: Sourcing Landscape

This compound is not a bulk commodity; it is a Fine Chemical Building Block . Sourcing requires distinguishing between "Stocking Vendors" (who hold inventory) and "Virtual Aggregators" (who re-synthesize upon order).

Tier 1: Validated Catalog Suppliers

These suppliers have documented batches or established synthesis routes for CAS 60404-19-5.

| Supplier | Type | Region | Catalog / SKU | Notes |

| AA Blocks | Building Block Specialist | USA/Global | AA0034M8 | High reliability for halogenated heterocycles. |

| A2B Chem | Catalog Supplier | Global | AG80337 | Often stocks gram-scale quantities.[1] |

| Aaron Chemicals | Synthesis House | USA/China | AR00ELST | Good for scaling up to 100g+. |

| Ambeed | Distributor | USA | A1234 (Verify) | Frequently holds US stock for rapid delivery. |

Tier 2: Custom Synthesis & Bulk Manufacturing

If you require >1 kg, catalog suppliers will likely charge a premium. For process-scale needs, contract these firms to synthesize de novo:

-

Enamine: (Ukraine/EU) - Excellent for custom heterocyclic libraries.

-

WuXi AppTec: (China) - Standard for kg-scale process chemistry.

-

Pharmablock: (China/USA) - Specializes in difficult halogenated building blocks.

Part 3: The "Self-Validating" Quality Control Protocol

Directive: Do not trust the Certificate of Analysis (COA) blindly. Regioisomeric impurities in thiophenes are notoriously difficult to separate and can ruin polymerization polydispersity (PDI) or drug potency.

The Protocol

Upon receipt of the material, execute this 3-step validation workflow before introducing the reagent into any critical pathway.

Step 1: 1H NMR Regio-Verification

The target molecule has only one proton. Its chemical shift and splitting pattern are the fingerprint.

-

Target (2,3-Dibromo-5-chlorothiophene): The proton is at C4 .[2]

-

Expected Signal: Singlet (s) around 6.90 – 7.10 ppm (CDCl₃).

-

Note: Due to the adjacent Cl and Br, the shift is deshielded.

-

-

Common Impurity (2,4-Dibromo-5-chlorothiophene): The proton is at C3 .

-

Differentiation: The chemical shift will differ by ~0.1–0.2 ppm. Use 2D NMR (HSQC) if unsure to correlate with Carbon shifts.

-

Step 2: GC-MS for Halogen Count

Use GC-MS to confirm the mass and isotopic pattern.

-

Isotope Pattern: Look for the distinct "M, M+2, M+4, M+6" pattern characteristic of Br₂Cl .

-

Br (79/81) and Cl (35/37) create a wide isotopic envelope.

-

Failure Mode: If you see a dominant "Br₃" pattern, you have 2,3,5-Tribromothiophene (incomplete chlorination or halogen exchange).

-

Step 3: Visual Purity Check

-

Color: Should be pale yellow. Dark brown/red indicates free bromine or oxidation, which will poison Pd-catalysts.

-

Remedy: If dark, filter through a short plug of silica gel with hexanes before use.

Visualization: Sourcing & QC Workflow

Figure 1: Decision tree for validating incoming batches of 2,3-dibromo-5-chlorothiophene.

Part 4: Synthetic Utility & Reaction Logic

The primary reason to source this specific isomer is to exploit the Reactivity Hierarchy .

The Reactivity Gradient

-

C2–Br (Alpha): Lowest activation energy. Reacts with stoichiometric boronic acids at room temperature or mild heating (40°C).

-

C3–Br (Beta): Sterically crowded and electronically less activated than C2. Reacts at elevated temperatures (80–100°C) after C2 is substituted.[3]

-

C5–Cl (Alpha): The C–Cl bond is significantly stronger (BDE ~95 kcal/mol) than C–Br (BDE ~68 kcal/mol). It remains intact during standard Suzuki/Stille couplings, serving as a "handle" for late-stage modification or polymerization termination.

Visualization: Sequential Functionalization Pathway

Figure 2: The programmed synthesis logic utilizing the reactivity differences between C2-Br, C3-Br, and C5-Cl.

Part 5: Handling & Safety Data

-

Hazard Class: Irritant / Toxic.

-

GHS Classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from UV to prevent debromination).

-

Disposal: Halogenated organic waste streams. Do not mix with acid (risk of HBr/HCl gas evolution).

References

-

Chemical Abstracts Service (CAS). CAS Registry Number 60404-19-5 Detail.[4] CAS Common Chemistry.[4] [Link]4]

-

AA Blocks. Product Specification: 2,3-Dibromo-5-chlorothiophene (Cat# AA0034M8).[Link]

- Handa, S., et al.Sustainable Pd-catalyzed couplings in water. (Contextual reference for orthogonal halogen reactivity). Science, 2015.

Sources

- 1. 60404-19-5 | 2,3-Dibromo-5-chlorothiophene | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 2. 60404-19-5 | MFCD24153926 | 2,3-Dibromo-5-Chlorothiophene [aaronchem.com]

- 3. WO2021123237A1 - 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use - Google Patents [patents.google.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

Technical Guide: Solubility Profile of 2,3-Dibromo-5-chlorothiophene

[1]

CAS Number: 137562-75-1 Molecular Formula: C₄HBr₂ClS Molecular Weight: 276.38 g/mol [1]

Part 1: Executive Summary & Physicochemical Context

2,3-Dibromo-5-chlorothiophene is a polyhalogenated thiophene derivative.[1] Its solubility behavior is governed by the heavy halogen substitution (two bromines, one chlorine), which significantly increases lipophilicity and reduces polarity compared to the parent thiophene.[1]

Key Solubility Characteristics:

-

Primary Solvents (High Solubility): Non-polar and moderately polar aprotic solvents (e.g., Chloroform, Dichloromethane, THF).[1]

-

Process Solvents (Moderate/Low Solubility): Polar protic solvents (e.g., Ethanol, Methanol, Acetic Acid).[1] Note: Often used for recrystallization.

-

Non-Solvents (Insoluble): Water and highly polar aqueous buffers.[1][2]

Physical State Implication: Structurally analogous compounds (e.g., 2,5-Dibromo-3-chlorothiophene, mp 24-25°C; 2,3,5-Tribromothiophene, mp ~29°C) suggest that 2,3-Dibromo-5-chlorothiophene is likely a low-melting solid or semi-solid at room temperature.[1] This physical state dictates that "solubility" often refers to the miscibility of the melt or the dissolution of the crystalline lattice.[1]

Part 2: Detailed Solubility Landscape

The following data categorizes solvents based on their interaction with the thiophene core and halogen substituents.

High-Solubility Solvents (Dissolution)

These solvents are recommended for reaction media (e.g., Grignard formation, Lithium-Halogen exchange) and initial extraction.[1]

| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent | Preferred for extraction; high volatility allows easy removal.[1][2][3] |

| Chlorinated | Chloroform (CHCl₃) | Excellent | Standard NMR solvent; excellent for dissolving concentrated samples.[1][2][3] |

| Ethers | Tetrahydrofuran (THF) | Very Good | Ideal for cross-coupling reactions (Suzuki, Stille).[1][2][3] Ensure anhydrous conditions. |

| Ethers | Diethyl Ether (Et₂O) | Good | Good for extraction, though lower boiling point than THF.[1][2][3] |

| Aromatics | Toluene / Xylenes | Good | Used for high-temperature couplings; solubilizes the compound well at elevated temps.[1][2][3] |

| Alkanes | Hexanes / Heptane | Moderate to Good | Solubility decreases with temperature; often used to precipitate impurities.[1][2][3] |

Marginal & Recrystallization Solvents

These solvents exhibit temperature-dependent solubility, making them ideal for purification via recrystallization.[1][2]

| Solvent | Behavior | Protocol Insight |

| Ethanol (EtOH) | Low at RT / High at Reflux | Primary Recrystallization Solvent. The compound likely precipitates upon cooling.[1][2][3] |

| Methanol (MeOH) | Low at RT / Moderate at Reflux | More aggressive anti-solvent than ethanol.[1][2][3] |

| Acetic Acid | Suspension / Low | Field Note: Literature indicates this compound forms a suspension in acetic acid during reduction reactions, confirming low solubility at ambient temperatures [1].[1][2][3] |

| Acetonitrile | Moderate | Can be used for HPLC mobile phases but less ideal for bulk dissolution.[1][2][3] |

Non-Solvents

| Solvent | Solubility | Use Case |

| Water | Insoluble | Used as the aqueous phase in liquid-liquid extractions (work-up).[1][2][3] |

| DMSO | Variable | While organic, the high polarity often makes it a poor solvent for highly lipophilic halides compared to THF.[1][2][3] |

Part 3: Experimental Protocols

Protocol A: Rapid Solubility Screening (Self-Validating)

Use this protocol to verify solubility for a specific batch or new solvent system.

-

Preparation: Place 10 mg of 2,3-Dibromo-5-chlorothiophene into a clear 2 mL HPLC vial.

-

Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

-

Observation 1: Vortex for 30 seconds.

-

Dilution: Add solvent in 100 µL increments, vortexing after each, until clear or total volume reaches 1 mL.

-

Thermal Stress: If solid remains at 1 mL (<10 mg/mL), heat gently to 40°C (if solvent BP permits).[1]

Protocol B: Purification via Recrystallization

Based on the solubility differential in Ethanol.

-

Dissolution: Dissolve crude 2,3-Dibromo-5-chlorothiophene in the minimum amount of boiling Ethanol (or Methanol).

-

Filtration: If insoluble particles remain (e.g., inorganic salts), filter the hot solution rapidly through a pre-warmed glass frit.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to -20°C to maximize yield.

-

Isolation: Filter the crystals and wash with cold (-20°C) Ethanol.

-

Drying: Vacuum dry at <30°C (low melting point precaution).

Part 4: Visualizations

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the appropriate solvent based on the intended process (Reaction vs. Purification).[1]

Caption: Decision matrix for solvent selection based on process requirements for 2,3-Dibromo-5-chlorothiophene.

Part 5: Safety & Handling

-

Halogenated Toxicity: Like many polyhalogenated aromatics, this compound may possess cumulative toxicity.[1][2] Handle in a fume hood.

-

Skin Absorption: High lipophilicity (LogP > 4 estimated) implies rapid skin absorption.[1][2] Double-gloving (Nitrile) is recommended.[1][2]

-

Reactivity: Avoid contact with strong bases (e.g., n-BuLi) unless intended for lithiation, as halogen scrambling can occur.[1]

References

-

Patent Application WO2021123237A1. 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use.[1] (2021).[1][2][4] Describes the use of 2,3-dibromo-5-chlorothiophene in suspension with acetic acid.

-

PubChem Compound Summary. 2,5-Dibromo-3-chlorothiophene (Isomer Analog).[1] National Center for Biotechnology Information.[1][2] Accessed 2024.[1][2]

-

ChemicalBook. 2,5-Dibromothiophene Properties (Analog). Accessed 2024.[1][2]

Thiophene Derivatives for Pharmaceutical Synthesis Intermediates: An In-depth Technical Guide

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2] Its unique electronic properties and ability to serve as a bioisostere for the phenyl ring make it a cornerstone in modern drug design.[1] This guide provides an in-depth exploration of the synthesis and functionalization of thiophene derivatives, tailored for researchers and professionals in drug development. We will delve into the causality behind key synthetic strategies, from classical ring-forming reactions to modern cross-coupling methodologies. This document is designed not merely as a compilation of protocols but as a self-validating system of knowledge, grounding each experimental choice in established chemical principles and authoritative literature.

The Enduring Significance of the Thiophene Core in Medicinal Chemistry

The story of thiophene in science began with its discovery as an impurity in benzene by Viktor Meyer in 1882.[1] This humble origin belies the profound impact the five-membered sulfur-containing heterocycle has had on pharmaceutical development. Thiophene derivatives are found in a wide array of marketed drugs, demonstrating remarkable versatility across various therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[1][3][4][5] The thiophene moiety has been ranked 4th in the US FDA drug approval of small drug molecules, with 26 approved drugs possessing this nucleus.[1][2]

The success of thiophene-based drugs can be attributed to several key factors:

-

Bioisosterism: Thiophene is a well-established bioisostere of the benzene ring. Its similar size and aromaticity allow it to mimic phenyl groups in interactions with biological targets, often with improved physicochemical properties such as solubility and metabolic stability.[1]

-

Modulation of Pharmacokinetics: The sulfur atom can engage in hydrogen bonding and other non-covalent interactions, influencing drug-receptor binding.[1] Furthermore, the metabolic pathways of thiophenes can differ significantly from their carbocyclic analogs, offering a handle to fine-tune a drug candidate's pharmacokinetic profile.

-

Synthetic Tractability: The thiophene ring is amenable to a wide range of chemical transformations, allowing for the introduction of diverse functional groups at specific positions. This synthetic flexibility is crucial for structure-activity relationship (SAR) studies during lead optimization.

Foundational Synthesis of the Thiophene Ring

The construction of the thiophene core is the first critical step in accessing its derivatives. Several named reactions have become workhorses in both academic and industrial settings. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

Classical Cyclization Strategies

These methods involve the construction of the thiophene ring from appropriately substituted open-chain precursors by introducing a sulfur source.[6]

-

Paal-Knorr Thiophene Synthesis: This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][6][7] The driving force for this reaction is the formation of the stable aromatic thiophene ring.[6] While effective, this method can suffer from harsh reaction conditions and the co-formation of furan byproducts due to the dehydrating nature of P₄S₁₀.[6]

-

Gewald Aminothiophene Synthesis: This multicomponent reaction provides a highly efficient route to 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1][7][8] The versatility and operational simplicity of the Gewald reaction have made it a popular choice for generating libraries of substituted 2-aminothiophenes, which are valuable intermediates in pharmaceutical synthesis.[8]

-

Hinsberg Thiophene Synthesis: This method constructs the thiophene ring through the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[6] It proceeds via a double aldol condensation followed by cyclization.

-

Fiesselmann Thiophene Synthesis: This is an extension of the Woodward condensation, reacting thioglycolic acid derivatives with α,β-unsaturated esters or similar compounds in the presence of a base.[6] This method is particularly useful for the synthesis of 3-hydroxythiophene derivatives.[6]

Industrial-Scale Synthesis

On a larger scale, thiophene is often produced through high-temperature reactions. One common industrial method involves the reaction of n-butane with sulfur at elevated temperatures.[6] Another commercially viable process is the reaction of acetylene with hydrogen sulfide over an alumina catalyst at 400°C.[6][9]

Strategic Functionalization of the Pre-formed Thiophene Ring

Once the thiophene core is synthesized, the next crucial phase is its functionalization to introduce the necessary pharmacophoric elements. The reactivity of the thiophene ring is governed by the electron-donating nature of the sulfur atom, which makes it susceptible to electrophilic substitution, primarily at the C2 and C5 positions.

Electrophilic Aromatic Substitution

Thiophene readily undergoes a variety of electrophilic substitution reactions, including:

-

Halogenation: Bromination and iodination are readily achieved using reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS).

-

Nitration and Sulfonation: These reactions introduce nitro and sulfonic acid groups, respectively, which can be further transformed into other functionalities.

-

Friedel-Crafts Acylation: This reaction, typically catalyzed by a Lewis acid, is a powerful tool for introducing acyl groups onto the thiophene ring, which are versatile handles for further elaboration.[6]

Metal-Mediated C-H Functionalization and Cross-Coupling Reactions

Modern synthetic chemistry has provided powerful tools for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. Palladium-catalyzed direct C-H arylation has emerged as a highly efficient method for coupling thiophenes with aryl halides.[10]

Key Cross-Coupling Reactions for Thiophene Derivatization:

| Reaction Name | Reactants | Catalyst/Reagents | Bond Formed |

| Suzuki Coupling | Thienylboronic acid/ester + Aryl/Vinyl Halide | Pd catalyst, Base | C-C |

| Stille Coupling | Thienylstannane + Aryl/Vinyl Halide/Triflate | Pd catalyst | C-C |

| Heck Coupling | Halothiophene + Alkene | Pd catalyst, Base | C-C |

| Sonogashira Coupling | Halothiophene + Terminal Alkyne | Pd/Cu catalyst, Base | C-C (alkyne) |

| Buchwald-Hartwig Amination | Halothiophene + Amine | Pd catalyst, Base | C-N |

These reactions offer a modular and highly versatile approach to constructing complex thiophene-containing molecules with precise control over the substitution pattern.

Experimental Protocols: Representative Syntheses

To provide a practical context, the following sections detail step-by-step methodologies for key synthetic transformations.

Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol is adapted from a general procedure for the Gewald reaction.[8]

Objective: To synthesize Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Materials:

-

2-Butanone (Methyl ethyl ketone)

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base like diethylamine)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-butanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

-

Add morpholine (0.5 equivalents) dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol outlines a general procedure for the Suzuki coupling of a bromothiophene with an arylboronic acid.

Objective: To synthesize 2-phenylthiophene from 2-bromothiophene and phenylboronic acid.

Materials:

-

2-Bromothiophene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., triphenylphosphine, SPhos) if using Pd(OAc)₂

-

A base (e.g., potassium carbonate, sodium carbonate, cesium carbonate)

-

A solvent system (e.g., toluene/water, dioxane/water, DMF)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromothiophene (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford pure 2-phenylthiophene.

-

Confirm the structure and purity of the product by analytical methods.

Visualization of Synthetic Pathways

Diagrams are essential for visualizing the logical flow of synthetic strategies and reaction mechanisms.

Caption: Workflow for the Gewald Aminothiophene Synthesis.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. rroij.com [rroij.com]

- 8. impactfactor.org [impactfactor.org]

- 9. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]

- 10. Thiophene synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 2,3-Dibromo-5-chlorothiophene

Abstract

This comprehensive technical guide provides researchers, synthetic chemists, and drug development professionals with a detailed exploration of nucleophilic substitution reactions on 2,3-Dibromo-5-chlorothiophene. This versatile, polyhalogenated building block offers multiple sites for functionalization, but achieving predictable and selective outcomes requires a nuanced understanding of the underlying principles of reactivity and the careful selection of reaction conditions. This document moves beyond simple procedural lists to explain the causality behind experimental choices, covering both classical Nucleophilic Aromatic Substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided, supported by mechanistic insights and data-driven recommendations to empower chemists to confidently and successfully utilize this important synthetic intermediate.

Part 1: Foundational Principles of Reactivity and Regioselectivity

The synthetic utility of 2,3-Dibromo-5-chlorothiophene is dictated by the differential reactivity of its three halogen substituents. A successful reaction strategy hinges on predicting which halogen will serve as the leaving group under a given set of conditions.

Inherent Reactivity of Halogens on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, which generally disfavors classical nucleophilic aromatic substitution unless activated by electron-withdrawing groups.[1] The halogens themselves serve this role, acidifying the ring protons and creating electrophilic carbon centers. The reactivity of the carbon-halogen bonds in nucleophilic substitutions is governed by two primary factors:

-

Position on the Ring: Positions alpha to the sulfur atom (C2 and C5) are significantly more activated towards both oxidative addition in cross-coupling reactions and nucleophilic attack in SNAr pathways compared to the beta positions (C3 and C4).[2] This is due to the ability of the sulfur heteroatom to stabilize the anionic intermediates formed during the reaction. In 2,3-Dibromo-5-chlorothiophene, the C5-Cl and C2-Br bonds are therefore the most likely sites of reaction.

-

Carbon-Halogen Bond Strength: The bond dissociation energies for carbon-halogen bonds follow the trend C-Cl > C-Br > C-I.[3] Consequently, a C-Br bond is weaker and more readily cleaved than a C-Cl bond, making bromide a better leaving group than chloride.[4]

Choosing the Right Synthetic Pathway

Two major classes of nucleophilic substitution are employed to functionalize 2,3-Dibromo-5-chlorothiophene:

-

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of a potent nucleophile on the thiophene ring, proceeding through a high-energy intermediate known as a Meisenheimer complex.[5][6] This method is typically effective for "soft" nucleophiles like thiols and sometimes amines, often requiring elevated temperatures.

-

Palladium-Catalyzed Cross-Coupling: This is the most versatile and widely used method for forming new carbon-carbon and carbon-heteroatom bonds on halo-thiophenes.[7][8] Reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] These reactions offer exceptional control over regioselectivity.

Part 2: Protocol for Nucleophilic Aromatic Substitution (SNAr) with Thiols

The SNAr reaction provides a direct, metal-free method for introducing sulfur-based functionalities. The reaction between heteroaryl halides and thiols proceeds efficiently under basic conditions.[9]

Mechanistic Overview

The SNAr mechanism is a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second, typically rapid step, the leaving group is expelled, restoring the aromaticity of the thiophene ring.

Sources

- 1. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]

- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uwindsor.ca [uwindsor.ca]

- 4. youtube.com [youtube.com]

- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Dibromo-5-chlorothiophene

Topic: Purification of 2,3-Dibromo-5-chlorothiophene via Column Chromatography Document ID: TSC-PUR-THIO-042 Audience: Organic Chemists, Process Development Scientists Status: Active Guide

Strategic Overview

Purifying 2,3-Dibromo-5-chlorothiophene presents a specific challenge in organic synthesis: separating polyhalogenated regioisomers. Because the polarity difference between a bromine atom and a chlorine atom on a thiophene ring is negligible, structural isomers (such as 2,5-dibromo-3-chlorothiophene) and over-halogenated byproducts (e.g., 2,3,5-tribromothiophene) often co-elute on standard silica gel.

Success relies on maximizing theoretical plate count through column geometry and using an extremely non-polar mobile phase gradient. This guide integrates chromatographic best practices with specific physicochemical insights for halogenated heterocycles.

Key Physicochemical Properties

| Property | Value / Characteristic | Impact on Purification |

| Polarity | Very Low (Lipophilic) | Requires non-polar solvents (Hexanes/Pentane). |

| State | Low-melting solid or viscous oil | Can be dry-loaded; amenable to low-temp recrystallization. |

| Stability | Acid-sensitive (Weak) | Prolonged exposure to acidic silica can cause darkening (oligomerization). |

| Rf Value | High (>0.8 in 10% EtOAc) | Critical: Run TLC in 100% Hexane to see separation. |

Pre-Purification Workflow (Decision Logic)

Before packing a column, you must characterize the crude mixture to determine if chromatography is the viable first step.

Figure 1: Decision matrix for purifying polyhalogenated thiophenes. Note that chromatography is often secondary to distillation/crystallization if Rf differences are minimal.

Detailed Protocol: Column Chromatography

Phase A: Stationary Phase & Column Setup

-

Adsorbent: Silica Gel 60 (230–400 mesh).

-

Note: If the crude material is dark/black (polymerized thiophenes), add a 1-inch layer of basic alumina on top of the silica to neutralize acidic impurities before they enter the main bed.

-

-

Ratio: Use a 50:1 to 100:1 weight ratio of Silica:Crude. The separation of Br/Cl isomers requires a high number of theoretical plates.

-

Column Dimensions: Choose a tall, narrow column (High Aspect Ratio) rather than a wide one. This increases the separation path length.

Phase B: Sample Loading (Dry Loading)

Do not wet-load using dichloromethane (DCM) or ethyl acetate, as this introduces a "solvent plug" that ruins the separation of closely eluting non-polar spots.

-

Dissolve crude in minimum DCM.

-

Add Celite 545 or Silica Gel (10x weight of crude).

-

Rotary evaporate to dryness until a free-flowing powder is obtained.

-

Load the powder gently onto the pre-equilibrated column bed.

Phase C: Mobile Phase & Elution

-

Solvent System: 100% Hexanes (or Petroleum Ether 40-60°C).

-

Gradient Strategy:

-

Flush: Start with 100% Hexanes for at least 3 column volumes (CV). The target molecule is very non-polar and may elute here.

-

Ramp: If the product has not eluted, switch to Hexanes:DCM (99:1) .

-

Limit: Do not exceed 5% DCM. If it hasn't eluted by then, something is wrong (check if product decomposed).

-

Phase D: Fraction Collection

-

Collect small fractions (e.g., 10-15 mL for a 5g scale reaction).

-

Detection: Halogenated thiophenes are UV active (254 nm).

-

TLC Monitoring: Stain with KMnO4 (yellow spots) or Iodine chamber if UV is ambiguous.

Troubleshooting Guide (FAQ)

Q1: My target (2,3-dibromo-5-chloro) is co-eluting with a byproduct. What is it?

Diagnosis: The most common impurity is the thermodynamic isomer 2,5-dibromo-3-chlorothiophene or the over-brominated 2,3,5-tribromothiophene . Solution:

-

Change Selectivity: Silica separates based on polarity. If polarities are identical, use Recrystallization .

-

Solvent: Hot Methanol (MeOH) or Ethanol (EtOH).

-

Procedure: Dissolve in minimum hot MeOH, cool slowly to room temp, then -20°C. The symmetrical isomers (like 2,3,5-tribromo) often crystallize out first or differently than the asymmetric target.

-

-

Check Regiochemistry: Run a C-13 NMR or NOE experiment. The coupling constants in H-NMR for thiophenes are specific (

vs

Q2: The product turns red/black on the column.

Diagnosis: Acid-catalyzed oligomerization. Silica gel is slightly acidic (pH 6.5-7.0), which can degrade electron-rich thiophenes over time. Solution:

-

Buffer the Silica: Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes, then flush with pure Hexanes before loading sample.

-

Speed: Run the column faster using air pressure (Flash Chromatography). Do not leave the compound on silica overnight.

Q3: I see three spots on TLC, but they merge on the column.

Diagnosis: "Band Broadening" caused by poor loading or too strong a solvent. Solution:

-

Switch to Pentane: Pentane is less viscous than hexane and slightly less polar, offering better resolution for early-eluting compounds.

-

Reduce Fraction Size: If you are collecting 20mL fractions, switch to 5mL. The separation might exist, but you are remixing it in the test tube.

Q4: Can I use Vacuum Distillation instead?

Answer: Yes, but with caution.

-

Boiling Points:

-

2-chlorothiophene: ~128°C

-

2,3,5-tribromothiophene: High boiling point.[1]

-

2,3-dibromo-5-chlorothiophene: Estimated ~100-110°C at reduced pressure (e.g., 5 mmHg).

-

-

Risk: If the boiling points of the isomers are within 5°C, distillation will fail without a fractional column (Vigreux). Distillation is best for removing non-halogenated starting materials or heavy polymeric tars before the column.

References

-

Synthesis of Halogenated Thiophenes

- Source: Organic Syntheses, Coll. Vol. 5, p. 149 (1973); Vol. 44, p. 9 (1964).

- Relevance: Establishes baseline protocols for bromination of thiophenes and the form

-

URL:

- Source: Journal of Chromatography A.

-

Stability of Boronic Esters and Thiophene Derivatives on Silica

- Source: Organic Letters 2022, 24, 18, 3510–3514.

- Relevance: Discusses the stability of sensitive heteroaryl compounds on silica and purification str

-

URL:

-

Recrystallization of Thiophene Derivatives

- Source: US Patent 20090318710A1 "Process for the purific

-

Relevance: Cites alcohols (Methanol/Ethanol) as preferred solvents for crystallizing halogenated thiophenes.[2]

-

URL:

Sources

Technical Support Center: Halogenated Thiophene Division

Current Status: ● Operational Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Resolution of Dibromochlorothiophene Isomer Mixtures

Welcome to the ThioTech Resolution Center.

You are likely here because your GC-MS shows a single peak, but your NMR shows a "forest" of singlets, or your melting point range is suspiciously wide (e.g., 45–52 °C).

Separating regioisomers of dibromochlorothiophenes (

Below is our Field-Proven Troubleshooting Guide , moving from non-invasive diagnostics to "nuclear option" chemical resolution strategies.

Module 1: Diagnostics & Identification

"What exactly is in my flask?"

Before attempting separation, you must map the isomers. For

The Alpha vs. Beta Rule

-

-Protons (C2/C5): Deshielded by the sulfur heteroatom. Downfield shift (

-

-Protons (C3/C4): Less deshielded. Upfield shift (

-

Halogen Effect: Bromine and Chlorine are electron-withdrawing (inductive) but electron-donating (resonance). In thiophenes, the inductive effect dominates the chemical shift slightly, but position relative to Sulfur is the master variable.

Diagnostic Lookup Table (

)

| Isomer Structure | Proton Position | Approx.[1] Shift ( | Diagnostic Note |

| 2,3-dibromo-5-chlorothiophene | H at C4 ( | 6.85 – 6.95 | Sharp singlet. Common impurity in 2,5-dibromo synthesis. |

| 2,5-dibromo-3-chlorothiophene | H at C4 ( | 6.90 – 7.00 | Very close to above; requires high-field NMR (500MHz+) to resolve. |

| 3,4-dibromo-2-chlorothiophene | H at C5 ( | 7.20 – 7.35 | Distinctly downfield. |

| 2,4-dibromo-3-chlorothiophene | H at C5 ( | 7.15 – 7.25 | Downfield. |

Tech Tip: If your peaks overlap, switch solvents from

to(Benzene-d6) . The anisotropic effect of the benzene ring often induces a shift difference ( ) of 0.1–0.3 ppm between isomers that overlap in chloroform.

Module 2: Physical Separation Protocols

"I need to purify this without destroying it."

Workflow 1: The Separation Decision Tree

Figure 1: Decision logic for selecting the appropriate separation methodology based on physical state and scale.

Protocol A: Reverse-Phase HPLC (The "Gold Standard" for Liquids)

Standard silica (Normal Phase) interacts poorly with the greasy halogen shell. You must use Reverse Phase (RP) to exploit subtle differences in hydrophobicity caused by the dipole moments of the isomers.

-

Stationary Phase: C18 is standard, but C30 (Triacontyl) is superior for geometric isomers.

-

Mobile Phase: Isocratic 85:15 Methanol:Water or Acetonitrile:Water.

-

Flow Rate: Low (e.g., 1.0 mL/min on semi-prep) to maximize plate count.

-

Why it works: The isomer with the higher dipole moment interacts more with the water component and elutes earlier. The more symmetric isomer (usually 2,5-dibromo) retains longer on the lipophilic C30 chain.

Module 3: Chemical Resolution (The "Halogen Dance")

"Physical separation failed. I need the Nuclear Option."

If distillation and chromatography fail, you must exploit thermodynamic stability . The "Halogen Dance" (HD) reaction allows you to isomerize the mixture or selectively derivatize one component.

The Concept:

Upon treatment with a hindered base (LDA) at low temp, lithiation occurs. The lithiated species is unstable and can undergo rapid halogen migration to place the Lithium at the most acidic position (usually

Workflow 2: The Halogen Dance Purification

Figure 2: Mechanism of Base-Catalyzed Halogen Dance for resolving thiophene isomers.

Protocol B: Selective Lithiation-Trapping

Scenario: You have a mix of 2,3-dibromo-5-chlorothiophene (Target) and 2,4-dibromo-5-chlorothiophene (Impurity).

-

Setup: Dry THF,

atmosphere, -78 °C bath. -

Reagent: Add LDA (Lithium Diisopropylamide) , 1.05 equivalents.

-

Mechanism:

-

The proton at C4 (beta) is very weakly acidic.

-

However, if there is any isomer with an alpha-proton (e.g., 3,4-dibromo-2-chlorothiophene), it will lithiate exclusively.

-

Crucial Step: If you hold the reaction at -78 °C, the lithium stays put. If you warm to -40 °C, the bromine may migrate ("dance") to the alpha position, pushing the lithium to the beta position.

-

-

The Fix (Trapping):

-

Add DMF (Dimethylformamide) at -78 °C.

-

The lithiated species converts to an Aldehyde .

-

Result: Your impurity is now an aldehyde (highly polar). Your target (unreacted neutral thiophene) remains non-polar.

-

-

Separation: Flash chromatography on Silica. The aldehyde sticks to the baseline; the dibromochlorothiophene elutes in 100% Hexanes.

Frequently Asked Questions (FAQs)

Q: Why does my mixture turn black during distillation?

A: Polyhalogenated thiophenes are thermally sensitive. At

-

Fix: Use high vacuum (<1 mmHg) to keep the bath temperature below 100 °C. Add a radical inhibitor like BHT (Butylated hydroxytoluene) to the pot.

Q: Can I use Grignard reagents instead of LDA for resolution? A: Generally, no. Grignard exchange (Mg-Halogen) is slower and less selective than Lithium-Halogen exchange or Lithiodeprotonation. LDA is required to initiate the "Dance" mechanism via deprotonation.

Q: My NMR shows the correct shift, but the integration is wrong. Why?

A: Halogenated thiophenes have very long relaxation times (

-

Fix: Increase

to 5–10 seconds for quantitative integration.

References

-

Separation of Isomers via HPLC

- Title: Separation of tocopherol isomers using capillary electrochromatography (Demonstrates C30 selectivity principles applicable to lipophilic isomers).

- Source: PubMed / NIH

-

URL:[Link]

-

Halogen Dance Mechanism

-

Regioselective Bromination

- Title: Regioselective Bromination Tactics in the De Novo Synthesis of Chlorophyll B Analogues.

- Source: NIH / PMC

-

URL:[Link]

-

NMR Chemical Shifts

Sources

Technical Guide: Recrystallization & Purification of 2,3-Dibromo-5-chlorothiophene

[1][2]

Executive Summary & Compound Profile

2,3-Dibromo-5-chlorothiophene presents a unique purification challenge because it exists at the thermodynamic boundary between a low-melting solid and a viscous oil (Melting Point estimate: 20–30°C, based on isomeric analogs).[1][2]

Unlike high-melting solids, this compound cannot be recrystallized using standard room-temperature cooling, as it will likely undergo "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2] Success requires Low-Temperature Crystallization or Vacuum Distillation .[2]

| Property | Specification | Implications for Purification |

| Physical State | Low-melting solid / Oil | Prone to oiling out; requires <0°C cooling.[1][2] |

| Lipophilicity | High (LogP ~4.[2]5) | Highly soluble in Hexane, DCM, Ether.[1][2] |

| Solubility Profile | Inverse temperature dependence in alcohols.[2] | Methanol/Ethanol are ideal candidates for cooling crystallization.[2] |

| Primary Impurities | Regioisomers (e.g., 2,4-dibromo-5-chloro-) | Isomers often have lower MPs, remaining in the mother liquor.[1][2] |

Solvent Selection Guide

The choice of solvent depends entirely on the initial purity and physical state of your crude material.[2]

A. Primary Recommendation: Alcohols (Low-Temp Crystallization)

Best For: Final polishing of semi-solid crude (>90% purity).[2]

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) .[2]

-

Mechanism: Halogenated thiophenes exhibit steep solubility curves in alcohols.[2] They are soluble at mild heat (40–50°C) but practically insoluble at -20°C.[2]

-

Protocol: Dissolve in minimum warm MeOH, then cool slowly to -20°C or -78°C (Dry ice/acetone bath).

B. Secondary Recommendation: Mixed Solvent System

Best For: Removing polar impurities or starting materials.[2]

-

System: Hexane / Dichloromethane (DCM) (10:1 ratio).[2]

-

Mechanism: DCM ensures initial dissolution; Hexane acts as the anti-solvent upon cooling/evaporation.[2]

-

Protocol: Dissolve in minimal DCM. Add Hexane until slightly cloudy. Cool to -20°C.

C. The "Nuclear Option": Acetic Acid

Best For: Removing stubborn isomeric impurities.[2]

Step-by-Step Purification Protocols

Protocol A: Low-Temperature Crystallization (The "Freezer Method")

Use this if your crude is a solid or semi-solid sludge.[1][2]

-

Dissolution: Place crude 2,3-Dibromo-5-chlorothiophene in a round-bottom flask. Add Methanol (approx. 3–5 mL per gram).[2]

-

Heating: Gently warm the mixture to 40–50°C. Do not boil vigorously, as the compound's low melting point may cause it to melt into an oil rather than dissolve.

-

Check: If it forms an oily layer at the bottom, add more solvent until it fully dissolves into a homogeneous phase.[1]

-

-

Filtration (Optional): If insoluble black specks remain, filter hot through a glass frit or cotton plug.

-

Controlled Cooling:

-

Collection: Rapidly filter the cold crystals using a chilled Buchner funnel. Wash with cold (-20°C) Methanol.[2]

Protocol B: Vacuum Distillation (The "Oily Crude" Method)

Use this if your crude is a dark oil that refuses to solidify.[1][2]

Since the compound is a halogenated aromatic, it is thermally stable enough for distillation but requires vacuum to prevent debromination.[1]

Troubleshooting & FAQs

Q: My solution turned cloudy, but then a yellow oil separated at the bottom. No crystals formed.[2]

Diagnosis: This is "Oiling Out."[2] It happens when the saturation temperature of your solution is higher than the melting point of the compound.[2] Fix:

-

Re-heat the mixture until the oil redissolves.

-

Add more solvent (dilute by 20%) to lower the saturation temperature.[2]

-

Seed it: Add a tiny crystal of pure product (if available) as the solution reaches 25°C.

-

Cool Slower: Wrap the flask in a towel to slow the cooling rate.

Q: Can I use Hexane alone?

Answer: Likely not.[2] Polyhalogenated thiophenes are extremely soluble in hexane at room temperature.[2] You would need to cool to -78°C (dry ice/acetone) to get significant recovery, and even then, yield might be low.[1][2]

Q: How do I remove the 2,4-dibromo isomer?

Answer: Isomers often have lower symmetry and lower melting points.[2]

Decision Logic for Purification

The following diagram illustrates the decision process based on the physical state of your crude material.

Caption: Decision tree for selecting between Crystallization and Distillation based on the physical state of the crude material.

References

-

World Intellectual Property Organization (WIPO). (2021).[2] Patent WO2021123237A1: 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds.[1][2] (Describes suspension of 2,3-dibromo-5-chlorothiophene in acetic acid). Link

-

Royal Society of Chemistry. (2022).[2] Halogenated thiophenes serve as solvent additives in mediating morphology.[2][3] Energy & Environmental Science. (Discusses solubility and boiling points of dibromothiophene analogs). Link

-

Ossila. (2024).[2] 2,5-Dibromo-3-chlorothiophene Product Specification. (Provides physical data for the structural isomer, MP 24-25°C). Link

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2,3-Dibromo-5-chlorothiophene for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of halogenated heterocyclic compounds is paramount. Among these, substituted thiophenes are crucial building blocks. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Dibromo-5-chlorothiophene, a key intermediate in the synthesis of various functional molecules. By comparing its spectral features with those of related thiophene derivatives, we aim to equip researchers with the expertise to confidently identify and characterize these complex molecules.

The Decisive Role of ¹H NMR in Characterizing Halogenated Thiophenes

¹H NMR spectroscopy stands as an indispensable tool for the structural analysis of organic molecules.[1] For halogenated thiophenes, this technique provides critical information regarding the substitution pattern on the thiophene ring. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the aromatic protons are exquisitely sensitive to the electronic environment shaped by the number, nature, and position of the halogen substituents. Understanding these nuances is not merely an academic exercise; it is fundamental to ensuring the integrity of synthetic pathways and the purity of final compounds in drug development and materials science.

Analysis of the ¹H NMR Spectrum of 2,3-Dibromo-5-chlorothiophene

The structure of 2,3-Dibromo-5-chlorothiophene dictates the presence of a single proton on the thiophene ring at the C4 position. The electronegativity and position of the three halogen atoms—two bromine atoms at C2 and C3, and a chlorine atom at C5—significantly influence the magnetic environment of this solitary proton.

Expected Spectral Features:

-

Chemical Shift (δ): The proton at C4 is expected to resonate in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm.[2] The cumulative electron-withdrawing inductive effects of the three halogen atoms will deshield this proton, shifting its resonance downfield compared to unsubstituted thiophene (which shows signals at approximately 7.12 and 7.33 ppm).[3] Based on data from similar compounds, the chemical shift for the H4 proton in 2,3-Dibromo-5-chlorothiophene is predicted to be in the range of 7.00 - 7.30 ppm .

-

Multiplicity: As there are no adjacent protons, the signal for the H4 proton will appear as a singlet (s) .

-

Integration: The integral of this singlet will correspond to one proton.

Comparative ¹H NMR Data of Halogenated Thiophenes

To provide a robust framework for analysis, the predicted ¹H NMR data for 2,3-Dibromo-5-chlorothiophene is compared with the experimental data of structurally similar thiophene derivatives. This comparison highlights the subtle yet significant impact of different halogen substitution patterns on the ¹H NMR spectrum.

| Compound Name | Structure | Proton Position(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 2,3-Dibromo-5-chlorothiophene | H4 | ~7.00 - 7.30 (Predicted) | s | N/A | N/A | |

| 2,3-Dibromothiophene | H4, H5 | 7.25 (d), 6.91 (d) | d, d | 5.8 | [4][5] | |

| 2,3,5-Tribromothiophene | H4 | 6.89 | s | N/A | N/A | |

| 2-Bromo-5-chlorothiophene | H3, H4 | 6.83 (d), 6.67 (d) | d, d | 3.9 | [6] | |

| 2,5-Dibromothiophene | H3, H4 | 6.83 | s | N/A | [7] | |

| Thiophene | H2, H5 & H3, H4 | 7.33 (dd), 7.12 (dd) | dd, dd | J23=5.1, J24=1.0, J25=2.8, J34=3.5 | [3] |

Key Observations from the Comparative Data:

-

Effect of Halogen Position: The chemical shifts of the thiophene protons are highly dependent on the position of the halogen substituents. Protons adjacent to a halogen are generally shifted downfield.

-

Number of Protons and Multiplicity: The number of signals and their splitting patterns are a direct reflection of the number and relative positions of the protons on the ring. Symmetrical substitution patterns, as in 2,5-dibromothiophene, can lead to a single signal for chemically equivalent protons.

-

Predictive Power: By analyzing the trends in this data, we can confidently predict the spectral features of uncharacterized halogenated thiophenes. The predicted singlet for 2,3-Dibromo-5-chlorothiophene is a logical consequence of its substitution pattern.

Experimental Protocol for ¹H NMR Analysis

To ensure the acquisition of high-quality, reproducible ¹H NMR spectra for halogenated thiophenes, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, minimizing ambiguity and maximizing data integrity.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the halogenated thiophene sample. The use of a microbalance is recommended for precision.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds.[8]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. However, for routine characterization, referencing to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often sufficient.[8]

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to achieve optimal homogeneity. This process minimizes peak broadening and distortion, leading to sharp, well-resolved signals. Automated shimming routines are available on modern spectrometers and are highly effective.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters for a routine spectrum on a 400 or 500 MHz spectrometer would include:

-

A spectral width of approximately 12-16 ppm to ensure all signals are captured.

-

A sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses, ensuring accurate integration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.

-

Calibrate the chemical shift axis by referencing the residual solvent peak or the internal standard.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Workflow for ¹H NMR Analysis of 2,3-Dibromo-5-chlorothiophene

Caption: Workflow for the ¹H NMR analysis of 2,3-Dibromo-5-chlorothiophene.

Conclusion

The ¹H NMR spectrum of 2,3-Dibromo-5-chlorothiophene is predicted to exhibit a single singlet in the aromatic region, a direct consequence of its unique substitution pattern. This guide has provided a comprehensive framework for understanding this prediction through a comparative analysis with related halogenated thiophenes. By adhering to the detailed experimental protocol and understanding the fundamental principles that govern ¹H NMR spectroscopy, researchers can confidently utilize this powerful analytical technique for the unambiguous structural characterization of these and other complex heterocyclic molecules, thereby ensuring the quality and reliability of their scientific endeavors.

References

-

Chemistry LibreTexts. (2023, January 10). 4.22: AB Proton NMR Analysis for 2,3-dibromothiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). Two experimental NMR spectra of 2 , 3-dibromo-thiophene.... Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.

- Abraham, R. J., et al. (2002). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 40(5), 337-365.

-

ResearchGate. (n.d.). FIG. 2. (a) Conventional 1 H NMR spectrum of the solution of.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Metal-free Brønsted acid mediated synthesis of fully substituted thiophenes.... Retrieved from [Link]

- Günther, H. (2013).

-

ACS Publications. (n.d.). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. Retrieved from [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. Retrieved from [Link]

-

Web.gccaz.edu. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

Better World Books. (n.d.). Nuclear Magnetic Resonance Spectroscopy : An Introduction to Principles, Applications, and Experimental Methods. Retrieved from [Link]

-

AbeBooks. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]

-

AbeBooks. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Retrieved from [Link]

-

ACS Publications. (2026, February 2). (Vinyl tosyloxy)benziodolium Salts: Divergent Construction of Conjugated Diene Derivatives via Sequential Coupling Reactions. Organic Letters. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry - Harald Günther - Google Kitaplar [books.google.com.tr]

- 2. compoundchem.com [compoundchem.com]

- 3. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-BROMO-5-CHLOROTHIOPHENE(2873-18-9) 1H NMR [m.chemicalbook.com]

- 7. 2,5-Dibromothiophene(3141-27-3) 1H NMR spectrum [chemicalbook.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Navigating the Thiophene Maze: A Comparative Guide to the ¹³C NMR Chemical Shifts of 2,3-Dibromo-5-chlorothiophene

For the modern researcher, navigating the complex analytical landscape of substituted heterocycles is a daily challenge. In the realm of drug discovery and materials science, thiophene and its halogenated derivatives are foundational scaffolds. A precise understanding of their structural features is paramount, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this elucidation. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 2,3-Dibromo-5-chlorothiophene, offering a comparative framework against structurally related analogues and a discussion of the underlying principles governing these spectral patterns.

At its core, the ¹³C NMR spectrum of a substituted thiophene is a sensitive reporter of the electronic environment around each carbon atom in the five-membered ring. The chemical shift of each carbon is dictated by a combination of factors, including the electronegativity of the substituents, their position on the ring, and resonance effects. Halogens, with their inductive electron-withdrawing properties, play a significant role in deshielding the carbon nuclei to which they are attached, causing their signals to appear at a higher chemical shift (downfield).

The ¹³C NMR Profile of 2,3-Dibromo-5-chlorothiophene: A Predicted and Comparative Analysis

Online prediction tools, which utilize extensive databases and machine learning algorithms, offer a powerful starting point for spectral analysis.[1][2][3][4][5] A predicted spectrum for 2,3-Dibromo-5-chlorothiophene suggests the following approximate chemical shifts:

Table 1: Predicted ¹³C NMR Chemical Shifts for 2,3-Dibromo-5-chlorothiophene

| Carbon Position | Predicted Chemical Shift (ppm) |

| C2 | ~113 |

| C3 | ~111 |

| C4 | ~130 |

| C5 | ~125 |

To validate and understand these predicted values, a comparative analysis with experimentally determined data for analogous compounds is essential. 2,3,5-Tribromothiophene and 2,5-Dichlorothiophene serve as excellent benchmarks.

Table 2: Comparative ¹³C NMR Data of Halogenated Thiophenes

| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |

| 2,3-Dibromo-5-chlorothiophene (Predicted) | ~113 | ~111 | ~130 | ~125 |

| 2,3,5-Tribromothiophene[6] | 110.8 | 115.1 | 132.1 | 119.8 |

| 2,5-Dichlorothiophene | 125.7 | 127.3 | 127.3 | 125.7 |

| 2,3-Dibromothiophene[7] | 112.5 | 113.8 | 130.5 | 127.8 |

| 2-Chlorothiophene[8] | 126.9 | 127.1 | 125.0 | 121.9 |

| Thiophene[9] | 125.6 | 127.4 | 127.4 | 125.6 |

From this comparison, several key trends emerge:

-

Direct Halogenation Effect: Carbons directly attached to a halogen are significantly shielded (shifted upfield) compared to the parent thiophene. This is a characteristic feature of halogenated aromatic systems.

-

Substituent Additivity: The chemical shifts in polysubstituted thiophenes can often be approximated by considering the additive effects of each substituent.[10][11] For instance, the shift of C4 in 2,3-Dibromo-5-chlorothiophene is expected to be influenced by the halogens at C2, C3, and C5.

-

Distinguishing between Bromine and Chlorine: While both bromine and chlorine are electron-withdrawing, their effects on ¹³C chemical shifts can differ. The slightly higher electronegativity of chlorine can sometimes lead to a greater deshielding effect on adjacent carbons compared to bromine.

Deciphering the Spectrum: A Logic Diagram for Substituent Effects

The interplay of inductive and resonance effects of the halogen substituents on the thiophene ring carbons can be visualized to understand the resulting chemical shifts.

Caption: Influence of halogen substituents on the ¹³C chemical shifts of the thiophene ring.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of 2,3-Dibromo-5-chlorothiophene, a standardized and well-reasoned experimental approach is crucial.

1. Sample Preparation:

- Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds. Its single carbon signal at ~77 ppm provides a convenient internal reference.[12] Alternatively, for compounds with signals in that region, deuterated acetone ((CD₃)₂CO) can be used.

- Concentration: A concentration of 10-50 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient.

- Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[13]

2. NMR Spectrometer Parameters:

- Field Strength: A higher field strength (e.g., 400 MHz or greater for ¹H) generally provides better signal dispersion and sensitivity for ¹³C NMR.

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine ¹³C spectra. This provides a spectrum with singlets for each unique carbon, simplifying interpretation.

- Acquisition Time (AQ): An acquisition time of 1-2 seconds is usually adequate.

- Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons, leading to more accurate integration if needed.

- Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.[14]

3. Data Processing:

- Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

- Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate peak picking and integration.

- Referencing: The spectrum is referenced by setting the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS peak to its known chemical shift.

Conclusion

The analysis of the ¹³C NMR chemical shifts of 2,3-Dibromo-5-chlorothiophene, while reliant on predictive and comparative data, provides a robust framework for its structural characterization. By understanding the fundamental principles of substituent effects and employing a rigorous experimental methodology, researchers can confidently assign the spectral features of this and other complex halogenated thiophenes. This knowledge is critical for advancing research in fields that depend on the precise structural elucidation of these versatile heterocyclic compounds.

References

- Gronowitz, S., Johnson, I., & Hörnfeldt, A. B. (1975). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Chemical Scripta, 7(1-5), 111-119.

-

Gable, K. P. (2022). ¹³C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

- Takigawa, T., Abe, Y., & Abe, T. (1987). ¹³C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Magnetic Resonance in Chemistry, 25(7), 559-564.

-

ResearchGate. (n.d.). Coefficients of the contribution of substituents to the ¹³C chemical shifts. Retrieved from [Link]

-